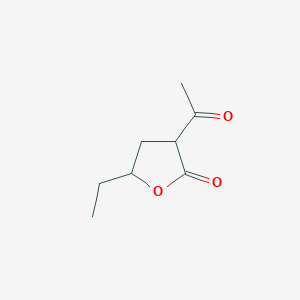
3-Acetyl-5-ethyldihydrofuran-2(3H)-one
概述
描述
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by its unique structure, which includes an acetyl group and an ethyl group attached to a dihydrofuranone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Common solvents like ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient production processes.
化学反应分析
Types of Reactions
3-Acetyl-5-ethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Halogenated furanones, amine derivatives
科学研究应用
3-Acetyl-5-ethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of flavor and fragrance compounds due to its pleasant aroma.
作用机制
The mechanism of action of 3-Acetyl-5-ethyldihydrofuran-2(3H)-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. Additionally, its ability to form hydrogen bonds and interact with cellular membranes contributes to its biological effects.
相似化合物的比较
Similar Compounds
- 3-Acetyl-4,5-Dihydro-2(3H)-Furanone
- 5-Ethyl-3-Hydroxy-2(5H)-Furanone
- 3-Acetyl-2,5-Dihydro-2-Furanone
Uniqueness
3-Acetyl-5-ethyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
3620-19-7 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
3-acetyl-5-ethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-6-4-7(5(2)9)8(10)11-6/h6-7H,3-4H2,1-2H3 |
InChI 键 |
KRCFMTREVNAMCY-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(C(=O)O1)C(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













